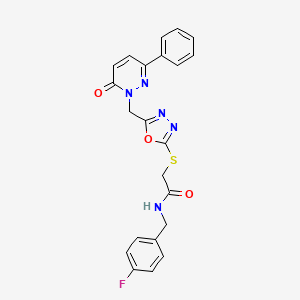
N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinyl moiety, and an oxadiazolyl sulfanyl acetyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dihydropyridazinyl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, dihydropyridazinyl moiety, and oxadiazolyl sulfanyl acetyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H18FN5O3S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-[[5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18FN5O3S/c23-17-8-6-15(7-9-17)12-24-19(29)14-32-22-26-25-20(31-22)13-28-21(30)11-10-18(27-28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,29) |
Clé InChI |
BETYEITWLMCGPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B11261142.png)
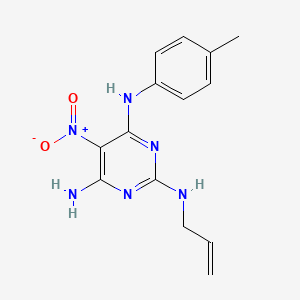
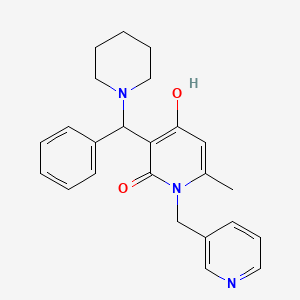
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261155.png)
![N-(2,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11261170.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B11261175.png)
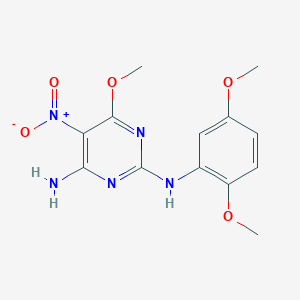

![N1-(4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11261187.png)
![N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261195.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11261199.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11261211.png)
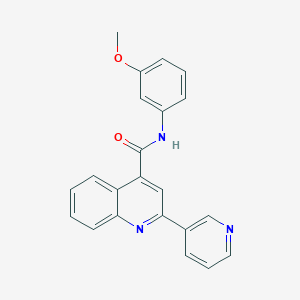
![(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B11261223.png)
